molecular formula C13H11BrN2O2 B170330 Benzyl (5-bromopyridin-2-yl)carbamate CAS No. 175393-09-6

Benzyl (5-bromopyridin-2-yl)carbamate

Cat. No.: B170330
CAS No.: 175393-09-6
M. Wt: 307.14 g/mol
InChI Key: XAHHPDSPSWOXMS-UHFFFAOYSA-N
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Description

Benzyl (5-bromopyridin-2-yl)carbamate is a useful research compound. Its molecular formula is C13H11BrN2O2 and its molecular weight is 307.14 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

5-Bromo-2-(Cbz-amino)pyridine, also known as Benzyl (5-bromopyridin-2-yl)carbamate or Benzyl N-(5-bromopyridin-2-yl)carbamate, is a brominated aromatic amine reagent . It is primarily used for labeling of model reducing-end oligosaccharides via reductive amination . Therefore, its primary targets are the reducing-end oligosaccharides.

Mode of Action

The compound interacts with its targets through a process called reductive amination . In this process, the carbonyl group of the reducing sugar reacts with the amino group of the 5-Bromo-2-(Cbz-amino)pyridine to form a Schiff base. This Schiff base is then reduced to form a stable secondary amine linkage .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the labeling of reducing-end oligosaccharides . The downstream effects of this labeling process can vary depending on the specific application, but generally, it allows for the detection and analysis of the labeled oligosaccharides in subsequent biochemical assays.

Result of Action

The primary result of the action of 5-Bromo-2-(Cbz-amino)pyridine is the successful labeling of reducing-end oligosaccharides . This labeling allows for the detection and analysis of these oligosaccharides in subsequent biochemical assays.

Properties

IUPAC Name

benzyl N-(5-bromopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c14-11-6-7-12(15-8-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHHPDSPSWOXMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442241
Record name 5-Bromo-2-(Cbz-amino)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175393-09-6
Record name Carbamic acid, (5-bromo-2-pyridinyl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175393-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(Cbz-amino)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-amino-5-bromopyridine (6.92 g, 40 mmol) and 6.22 g (48 mmol) of diisoproplethylamine in 50 mL of chloroform was added dropwise to a solution of 8.19 g (48 mmol) of benzyl chloroformate in 20 mL of chloroform at about 0° C., with stirring. A voluminous white precipitate formed. After about 15 minutes, the mixture was filtered and the precipitate was washed three times with chloroform and dried to give 2.70 g of the title product, mp 184° C. (dec) (recrystallization solvent=2-propanol). 1H nmr (dimethylsulfoxide-d6): δ=10.48 (br s, 1 H), 8.37 (d, 1 H), 7.98 (d of d, 1 H), 7.81 (d, 1 H), 7.40 (m, 5 H), 5.17 (s, 2 H); ms (NH3Cl): m/z=307, 309 (MH+).
Quantity
6.92 g
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reactant
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8.19 g
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50 mL
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20 mL
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solvent
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Synthesis routes and methods II

Procedure details

A solution of 2-amino-5-bromopyridine (6.92 g, 40 mmol) and 6.22 g (48 mmol) of diisopropylethylamine in 50 mL of chloroform was added dropwise to a solution of 8.19 g (48 mmol) of benzyl chloroformate in 20 mL of chloroform at about 0° C., with stirring. A voluminous white precipitate formed. After about 15 minutes, the mixture was filtered and the precipitate was washed three times with chloroform and dried to give 2.70 g of the title product, mp 184° C. (dec) (recrystallization solvent=2-propanol). 1H nmr (dimethylsulfoxide-d6): δ=10.48 (br s, 1 H), 8.37 (d, 1 H), 7.98 (d of d, 1 H), 7.81 (d, 1 H), 7.40 (m, 5 H), 5.17 (s, 2 H); ms (NH3Cl): m/z=307, 309 (MH+).
Quantity
6.92 g
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reactant
Reaction Step One
Quantity
6.22 g
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reactant
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Quantity
8.19 g
Type
reactant
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Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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